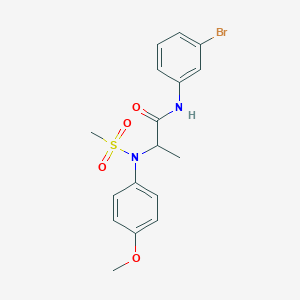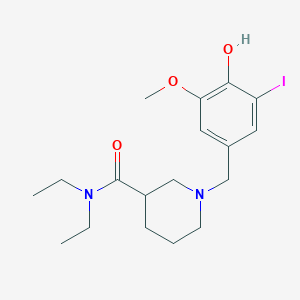![molecular formula C15H22Cl2N2O2 B5145258 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol, also known as DBZPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBZPE is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act as a dopamine receptor antagonist. 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to bind to dopamine receptors with high affinity, particularly the D2 receptor subtype. By blocking dopamine receptors, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol may reduce dopamine release and decrease the rewarding effects of drugs of abuse, such as alcohol.
Biochemical and Physiological Effects:
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects. In animal models, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to reduce alcohol consumption and preference, decrease locomotor activity, and produce sedative effects. 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to reduce dopamine release in the brain and decrease the rewarding effects of drugs of abuse.
実験室実験の利点と制限
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has several advantages for laboratory experiments, including its high affinity for dopamine receptors, its ability to reduce alcohol consumption, and its potential as a tool for investigating the role of dopamine receptors in addiction and reward pathways. However, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol also has limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol. One area of research is the development of more efficient synthesis methods to increase the yield of 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol. Another area of research is the investigation of the potential therapeutic applications of 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol, particularly in the treatment of alcoholism and addiction. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol and its effects on dopamine receptors.
合成法
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol can be synthesized using various methods, including the reaction of 3,4-dichlorobenzyl chloride with piperazine and subsequent reaction with 2-chloroethanol. Another method involves the reaction of 3,4-dichlorobenzylamine with 2-(2-hydroxyethoxy)ethanol in the presence of a base. The yield of 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol obtained using these methods ranges from 50-80%.
科学的研究の応用
2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors. In pharmacology, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been studied for its potential as a therapeutic agent for the treatment of alcoholism due to its ability to reduce alcohol consumption in animal models. In neuroscience, 2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been studied for its potential as a tool for investigating the role of dopamine receptors in addiction and reward pathways.
特性
IUPAC Name |
2-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c16-14-2-1-13(11-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZVGPFLGZJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5348914 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)
![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)